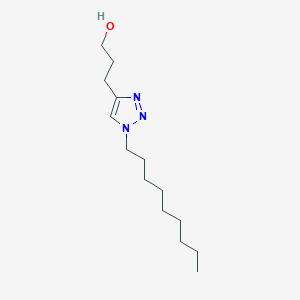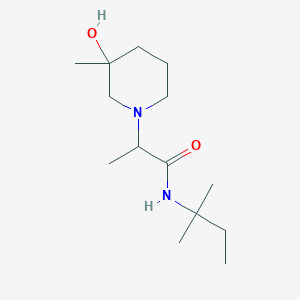![molecular formula C13H18N2O2 B6644174 N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide, also known as ACBC or LY-404039, is a selective antagonist for the metabotropic glutamate receptor 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia, anxiety, and depression.
Mécanisme D'action
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide is a selective antagonist for the mGluR2 receptor, which is a subtype of the metabotropic glutamate receptor family. The mGluR2 receptor is primarily located in presynaptic terminals and regulates the release of glutamate, a neurotransmitter that is involved in several neuropsychiatric disorders. By blocking the mGluR2 receptor, this compound reduces the release of glutamate, leading to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease the levels of glutamate in the prefrontal cortex and hippocampus, two brain regions that are involved in several neuropsychiatric disorders. This compound has also been shown to increase the levels of monoamines such as dopamine and serotonin in the brain, which are neurotransmitters that are involved in several neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a selective antagonist for the mGluR2 receptor, which allows for the specific targeting of this receptor. This compound has also been optimized for large-scale production, making it a viable option for studies that require large quantities of the compound. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide. One direction is the development of more potent and selective mGluR2 antagonists. Another direction is the investigation of the potential therapeutic applications of this compound in other neuropsychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, the investigation of the long-term effects of this compound on the brain and behavior is an important direction for future research.
Méthodes De Synthèse
The synthesis of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide involves several steps, starting with the protection of L-serine followed by the reaction with cyclobutanone to form a cyclic intermediate. The intermediate is then reacted with 3-hydroxybenzylamine to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. This compound has also been studied for its potential use in the treatment of depression, as it has been shown to increase the levels of monoamines such as dopamine and serotonin in the brain.
Propriétés
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(5-2-6-13)9-15-12(17)8-10-3-1-4-11(16)7-10/h1,3-4,7,16H,2,5-6,8-9,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBYECKBZRZYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CC2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)




![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)

![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)


![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
